N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide
Description
This compound (CAS No. 618393-20-7) is a heterocyclic acetamide derivative featuring a tricyclic core system (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodecatriene) fused with a prop-2-enyl substituent and a 3,4-dimethylphenyl thioacetamide group. Key physicochemical properties include:
- Molecular formula: C₂₂H₂₃N₃O₂S₂
- Molecular weight: 425.6 g/mol
- XLogP3: 4.8 (indicating high lipophilicity)
- Topological Polar Surface Area (TPSA): 115 Ų (suggesting moderate bioavailability limitations)
- Complexity index: 698 (reflecting structural intricacy) .
Its structural uniqueness lies in the sulfur-containing tricyclic scaffold, which distinguishes it from simpler acetamide derivatives.
Properties
Molecular Formula |
C22H23N3O2S2 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-4-10-25-21(27)19-16-6-5-7-17(16)29-20(19)24-22(25)28-12-18(26)23-15-9-8-13(2)14(3)11-15/h4,8-9,11H,1,5-7,10,12H2,2-3H3,(H,23,26) |
InChI Key |
YISLRXRPRLSOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide” can be approached through multi-step organic synthesis. The key steps may involve:
Formation of the diazatricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thia group: This step may involve thiolation reactions using sulfur-containing reagents.
Attachment of the acetamide group: This can be done through acylation reactions.
Final coupling with the 3,4-dimethylphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thia group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the diazatricyclic core or the acetamide group, potentially leading to amine derivatives.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced diazatricyclic derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in various organic reactions.
Biology
Drug Development:
Biological Probes: May be used as a probe to study biological pathways and interactions.
Medicine
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic use.
Diagnostics: Potential use in diagnostic imaging or as a biomarker.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Scaffold and Substituent Variations
Target Compound vs. N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 733040-96-5)
- Structural difference : The ethyl group replaces the 3,4-dimethylphenyl substituent.
- Impact on properties: Lower molecular weight (349.5 g/mol vs. 425.6 g/mol) . Higher aqueous solubility (37.5 µg/mL at pH 7.4) compared to the dimethylphenyl analog (solubility unreported) .
Target Compound vs. N-Acetylphenanthrenyl Acetamides (Compounds 11 and 12 from )
- Core scaffold : Compounds 11 and 12 feature a 9,10-dihydrophenanthrene core, whereas the target compound has a sulfur- and nitrogen-rich tricyclic system.
- Functional groups: Compound 11: Methoxyphenyl and dicyano groups. Compound 12: Benzodioxolyl and dicyano groups.
- Physicochemical differences :
Physicochemical and Pharmacokinetic Properties
Key observations :
- The 3,4-dimethylphenyl group in the target compound enhances lipophilicity but may reduce solubility compared to the ethyl analog.
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